molecular formula C12H9F7N2O2 B2720739 2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole CAS No. 478050-26-9

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole

Cat. No. B2720739
CAS RN: 478050-26-9
M. Wt: 346.205
InChI Key: UTVVJENZPMFYSB-UHFFFAOYSA-N
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Description

The compound “2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, which is a fused benzene and imidazole ring. It would also have a heptafluoropropyl group attached, which is a propyl group where all the hydrogen atoms have been replaced by fluorine. Additionally, it would have methoxy groups attached to the benzimidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its fluorine atoms, which are highly electronegative, and its aromatic and heterocyclic rings .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, and their mechanism of action often involves disruption of microtubule function .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. Fluorinated compounds can sometimes be hazardous due to the reactivity of fluorine .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F7N2O2/c1-22-5-3-4-6(23-2)8-7(5)20-9(21-8)10(13,14)11(15,16)12(17,18)19/h3-4H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVJENZPMFYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,7-dimethoxy-1H-1,3-benzimidazole

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